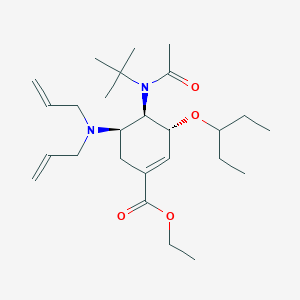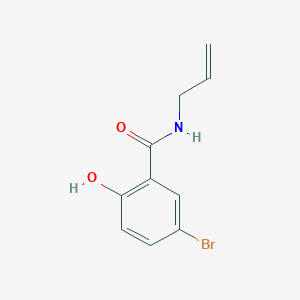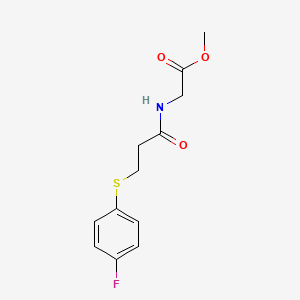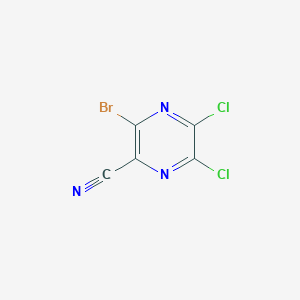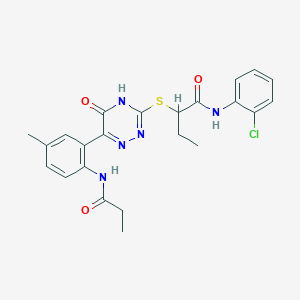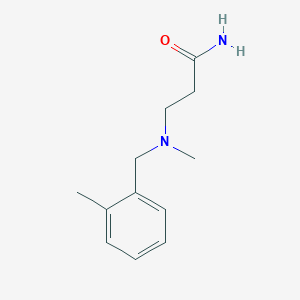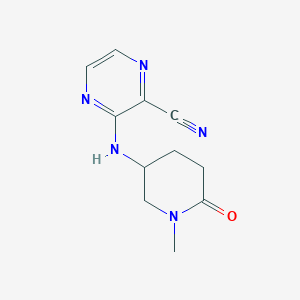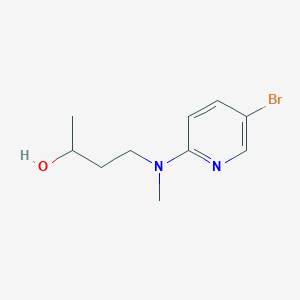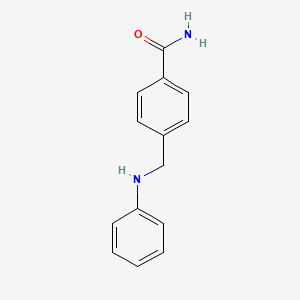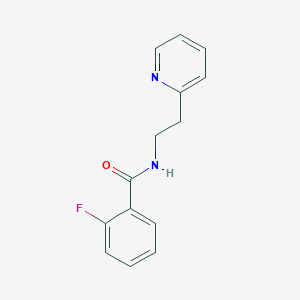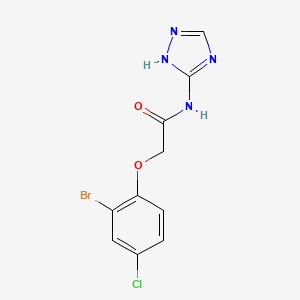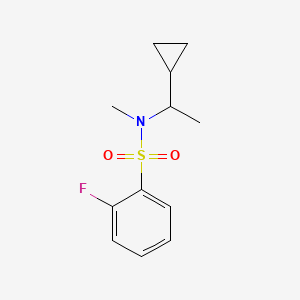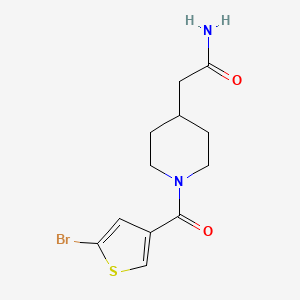
n-(2-Iodophenyl)-3-methylisoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Iodophenyl)-3-methylisoxazole-5-carboxamide is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the iodine atom in the phenyl ring and the carboxamide group attached to the isoxazole ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Iodophenyl)-3-methylisoxazole-5-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne
Introduction of the Iodine Atom: The iodine atom can be introduced into the phenyl ring through an electrophilic iodination reaction. This can be achieved using iodine or an iodine-containing reagent in the presence of a catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of solvents, catalysts, and reaction conditions can be optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Iodophenyl)-3-methylisoxazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(2-Iodophenyl)-3-methylisoxazole-5-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-Iodophenyl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The iodine atom and the carboxamide group may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2-Iodophenyl)-3-methylisoxazole-5-carboxamide can be compared with other similar compounds, such as:
N-(2-Iodophenyl)formamide: This compound also contains an iodine atom in the phenyl ring but has a formamide group instead of an isoxazole ring.
N-(2-Iodophenyl)-4-methylbenzenesulfonamide: This compound contains a sulfonamide group and a methyl group in the phenyl ring.
2-Iodophenyl isothiocyanate: This compound contains an isothiocyanate group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties.
Properties
Molecular Formula |
C11H9IN2O2 |
|---|---|
Molecular Weight |
328.11 g/mol |
IUPAC Name |
N-(2-iodophenyl)-3-methyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C11H9IN2O2/c1-7-6-10(16-14-7)11(15)13-9-5-3-2-4-8(9)12/h2-6H,1H3,(H,13,15) |
InChI Key |
OAWRHGLRXZHJLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


